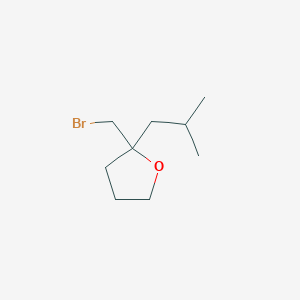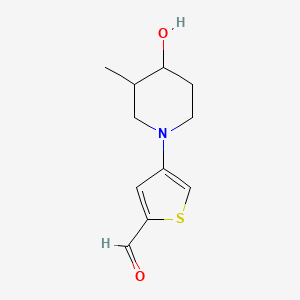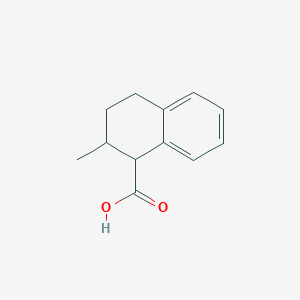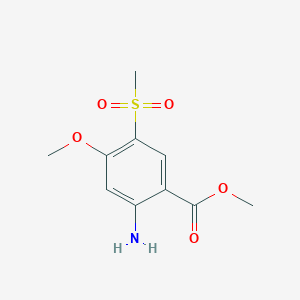![molecular formula C8H14N4O B13183991 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane ring, a five-membered ring containing one oxygen atom. The presence of these heterocyclic rings makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of oxolane derivatives with triazole precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazole derivatives .
Applications De Recherche Scientifique
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains an oxolane ring but has a different heterocyclic ring structure.
The uniqueness of this compound lies in its specific arrangement of the triazole and oxolane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H14N4O/c9-3-1-7-10-8(12-11-7)6-2-4-13-5-6/h6H,1-5,9H2,(H,10,11,12) |
Clé InChI |
RXHTWKQLQWZLIA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2=NNC(=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)


![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)

![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)

![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)

![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)


